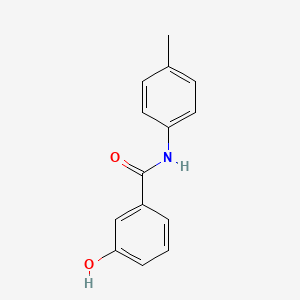

3-hydroxy-N-(4-methylphenyl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. walshmedicalmedia.com These activities include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com The ability to introduce various substituents onto both the benzoic acid ring and the nitrogen atom of the amide group leads to a diverse range of biological effects. researchgate.net

In the realm of psychiatry, for instance, substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) have been developed as antipsychotic drugs. nih.govnih.gov Their mechanism often involves the modulation of dopamine (B1211576) receptors in the brain. nih.govnih.gov Other derivatives have been investigated for their potential as anticonvulsants, antiemetics, and agents for treating cardiovascular conditions. walshmedicalmedia.com The stability and synthetic accessibility of the aromatic amide group make it an ideal starting point for the synthesis of complex, biologically active molecules. researchgate.net

Significance of the Benzamide Scaffold for Diverse Biological Activities

The benzamide scaffold is considered a "privileged scaffold" in drug discovery. This term refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a wide range of biological activities. The key to the benzamide scaffold's success lies in its structural features. The amide bond itself is a crucial hydrogen bonding unit, capable of forming strong interactions with proteins and enzymes.

The aromatic ring can engage in various interactions, including pi-pi stacking and hydrophobic interactions. By decorating the ring with different functional groups, chemists can precisely control the molecule's electronic and steric properties to optimize binding with a target receptor. This adaptability has led to the development of benzamide-containing drugs for a multitude of therapeutic areas, from central nervous system disorders to oncology. nih.govdrugbank.com For example, some derivatives act as inhibitors of enzymes like histone deacetylases (HDACs), which are implicated in cancer. europa.eu

The specific compound, 3-hydroxy-N-(4-methylphenyl)benzamide , is a member of this broad and important class of molecules. Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Data sourced from PubChem CID 10900357. nih.gov

While extensive research highlights the broad potential of the benzamide class, specific biological investigations into this compound are not widely documented in publicly available literature. However, its structure embodies the key features of the benzamide scaffold, suggesting its potential as a subject for future research in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-5-7-12(8-6-10)15-14(17)11-3-2-4-13(16)9-11/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWBIHKNVHUCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, and integration gives the relative number of protons responsible for the signal.

For 3-hydroxy-N-(4-methylphenyl)benzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings, the amide (N-H) and hydroxyl (O-H) groups, and the methyl (CH₃) group. The protons on the 3-hydroxyphenyl ring are anticipated to produce complex splitting patterns due to their relative positions. The p-substituted tolyl ring should exhibit a clearer AA'BB' system, appearing as two distinct doublets. The signals for the N-H and O-H protons are typically broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.80 | Singlet (broad) | 1H | O-H |

| ~8.20 | Singlet (broad) | 1H | N-H |

| ~7.55 | Doublet | 2H | Protons ortho to -NH on tolyl ring |

| ~7.40 | Triplet | 1H | Proton between C-OH and C-C=O on benzoyl ring |

| ~7.30 | Doublet | 1H | Proton ortho to C-OH on benzoyl ring |

| ~7.20 | Singlet (t-like) | 1H | Proton ortho to C-C=O on benzoyl ring |

| ~7.10 | Doublet | 2H | Protons meta to -NH on tolyl ring |

| ~6.95 | Doublet | 1H | Proton para to C-OH on benzoyl ring |

Note: Data is illustrative and based on spectroscopic principles and analysis of similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shift of each signal is dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.

In this compound, a total of 14 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found at the downfield end of the spectrum (around 165-170 ppm). The aromatic carbons resonate in the typical range of 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbons of the tolyl ring will have chemical shifts influenced by their respective substituents. The methyl carbon will appear at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | C=O (Amide) |

| ~157.5 | C-OH |

| ~138.0 | Quaternary C of tolyl ring (C-CH₃) |

| ~136.5 | Quaternary C of tolyl ring (C-NH) |

| ~135.0 | Quaternary C of benzoyl ring (C-C=O) |

| ~129.8 | Aromatic CH (meta to -NH on tolyl ring) |

| ~129.5 | Aromatic CH (meta to C-OH on benzoyl ring) |

| ~120.5 | Aromatic CH (ortho to -NH on tolyl ring) |

| ~119.0 | Aromatic CH (para to C-OH on benzoyl ring) |

| ~118.5 | Aromatic CH (ortho to C-C=O on benzoyl ring) |

| ~115.0 | Aromatic CH (ortho to C-OH on benzoyl ring) |

Note: Data is illustrative and based on spectroscopic principles and analysis of similar compounds. Actual experimental values may vary.

While 1D NMR spectra provide foundational data, complex molecules often require multi-dimensional NMR techniques for complete and unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in confirming the structure of this compound.

A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within each aromatic ring. For instance, it would show correlations between the adjacent protons on the 3-hydroxyphenyl ring, aiding in the assignment of their complex splitting patterns. Similarly, it would confirm the coupling between the ortho and meta protons on the p-tolyl ring.

An HSQC experiment would establish correlations between protons and the carbon atoms they are directly attached to (¹H-¹³C one-bond correlations). This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum. Together, these techniques would provide irrefutable confirmation of the assignments made from the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that are characteristic of particular bonds and functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H group of the phenol, the N-H and C=O groups of the amide linkage, and the aromatic C-H and C=C bonds. The O-H and N-H stretching bands typically appear as broad absorptions in the high-frequency region of the spectrum. The carbonyl (C=O) stretch is a strong, sharp band in the 1630-1680 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Phenolic -OH |

| ~3300 (broad) | N-H Stretch | Amide N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~1650 (strong) | C=O Stretch | Amide I band |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend | Amide II band |

| ~1250 | C-O Stretch | Phenolic C-O |

Note: Data is illustrative and based on spectroscopic principles and analysis of similar compounds. Actual experimental values may vary.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the aromatic rings and the carbon backbone.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~2920 | C-H Stretch | Methyl CH₃ |

| ~1660 | C=O Stretch | Amide I band |

| ~1600 (strong) | C=C Stretch | Aromatic Ring (symmetric) |

| ~1320 | C-N Stretch | Amide C-N |

Note: Data is illustrative and based on spectroscopic principles and analysis of similar compounds. Actual experimental values may vary.

Structural Analysis of this compound Remains Undetermined by Publicly Available Data

A comprehensive review of published scientific literature and crystallographic databases reveals a notable absence of detailed structural characterization for the chemical compound this compound. Despite the existence of this compound, confirmed by its presence in chemical databases, specific experimental data from advanced analytical techniques such as single-crystal X-ray diffraction is not publicly available.

Consequently, a detailed discussion on its precise molecular geometry, crystal packing, supramolecular assembly, intermolecular hydrogen bonding networks, and the planarity and dihedral angles of its aromatic rings cannot be provided at this time. The generation of scientifically accurate data tables and in-depth analysis for the specified structural features is contingent upon the future publication of experimental research on this particular molecule.

Further research involving the synthesis of single crystals and subsequent X-ray diffraction analysis is required to elucidate the detailed solid-state architecture of this compound. Until such studies are conducted and their findings reported, a definitive article on the advanced structural characterization of this compound cannot be accurately compiled.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational method to investigate the structural and electronic properties of molecules. By applying DFT, researchers can predict molecular geometries, analyze electronic orbitals, and calculate spectroscopic parameters, offering deep insights into a compound's behavior at the atomic level. For derivatives of benzamide (B126), DFT calculations are frequently employed to complement experimental data obtained from techniques like X-ray crystallography.

Optimization of Molecular Geometry and Electronic Structure

The initial step in most DFT studies involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap generally implies higher chemical reactivity and greater polarizability. nih.govnih.gov

DFT calculations are the standard method for determining HOMO and LUMO energies. researchgate.net For benzamide itself, the calculated HOMO-LUMO gap is 5.611 eV. researchgate.net In more complex benzamide derivatives, this value changes based on the specific functional groups attached. While the precise HOMO and LUMO energy values for 3-hydroxy-N-(4-methylphenyl)benzamide have not been reported, such analysis would be essential to predict its electronic behavior and potential for charge transfer interactions within the molecule. nih.gov

Calculation of Spectroscopic Parameters (e.g., NMR, IR, Raman Frequencies)

Theoretical calculations using DFT can predict vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculated spectra are valuable for assigning the vibrational modes observed in experimental measurements. researchgate.net Typically, calculated frequencies are scaled to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

For various benzamide derivatives, DFT has been successfully used to assign characteristic vibrational bands, such as the N-H and C=O stretching frequencies of the amide group. nih.govsemanticscholar.org Studies on related molecules show that the amide N-H stretching vibration typically appears above 3300 cm⁻¹, while the carbonyl (C=O) stretch is found near 1685 cm⁻¹. semanticscholar.org A computational study on this compound would allow for a detailed assignment of its IR and Raman spectra, confirming its structural features.

Solvent Effects on Molecular and Electronic Properties

Computational models can also investigate the influence of solvents on a molecule's properties. Different solvent environments can affect conformational stability, electronic structure, and spectroscopic characteristics. Methods like the Polarizable Continuum Model (PCM) are often integrated with DFT calculations to simulate these solvent effects.

Although specific computational studies on the solvent effects on this compound are not documented in the available literature, this type of analysis is critical for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Intermolecular Interactions and Supramolecular Chemistry

The way molecules interact with each other governs their macroscopic properties, such as their crystal packing and melting point. Hydrogen bonds are among the most important of these intermolecular forces, especially for molecules like this compound, which contain both hydrogen bond donors (the -OH and N-H groups) and acceptors (the C=O and -OH oxygen atoms). nih.gov

Analysis of Hydrogen Bonding Interactions (Intra- and Intermolecular)

Hydrogen bonds can form within a single molecule (intramolecular) or between different molecules (intermolecular). These interactions play a defining role in the supramolecular assembly of benzamide derivatives. nih.govmdpi.com

A detailed X-ray diffraction study of the isomer 2-hydroxy-N-(4-methylphenyl)benzamide provides significant insight into the types of hydrogen bonds that can form. nih.gov In this isomer, a strong intramolecular N—H···O hydrogen bond is observed, creating a stable six-membered ring motif. nih.gov This type of internal hydrogen bond significantly influences the molecule's conformation, leading to a nearly planar structure. nih.gov

Due to the different substitution pattern (meta-hydroxy instead of ortho-hydroxy), a similar intramolecular N—H···O hydrogen bond is less likely in this compound. However, the potential for robust intermolecular hydrogen bonding is high. The amide N-H group can act as a donor to the carbonyl oxygen of a neighboring molecule, forming N—H···O bonds that link molecules into chains or sheets. researchgate.netnih.gov Furthermore, the hydroxyl (-OH) group is a potent hydrogen bond donor and can form strong O—H···O bonds with either the carbonyl or hydroxyl oxygen of an adjacent molecule. nih.gov

The study of 2-hydroxy-N-(4-methylphenyl)benzamide also identified intermolecular O—H···O and C—H···O interactions that contribute to the formation of extended supramolecular chains. nih.gov It is highly probable that this compound engages in a similar, rich network of intermolecular hydrogen bonds, which would be crucial in defining its solid-state structure.

Table 1. Hydrogen Bond Geometry in the Isomeric Compound 2-hydroxy-N-(4-methylphenyl)benzamide nih.gov

| Interaction (D—H···A) | Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A···O1 | Intramolecular | 0.86 | 1.92 | 2.647 | 141 |

| C9—H9···O2 | Intramolecular | 0.93 | 2.25 | 2.840 | 121 |

| O1—H1···O2 | Intermolecular | 0.82 | 1.78 | 2.596 | 179 |

| C3—H3···O2 | Intermolecular | 0.93 | 2.51 | 3.179 | 129 |

| Note: This data is for the constitutional isomer 2-hydroxy-N-(4-methylphenyl)benzamide and is presented to illustrate the types of hydrogen bonding interactions common in this class of molecules. D = donor atom, A = acceptor atom. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For benzamide derivatives, these analyses reveal that crystal structures are typically stabilized by a network of hydrogen bonds and other weaker interactions. nih.gov In the absence of a specific study on this compound, data from related benzamides illustrate the common interaction patterns. The most significant contacts are often H···H, H···O/O···H, and H···C/C···H interactions. nih.govdoaj.org For instance, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the key interactions are H···O/O···H (30.5%), H···C/C···H (28.2%), and H···H (29.0%). nih.gov The red spots on the dnorm surface highlight the most significant interactions, which are the N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

The table below presents a typical distribution of intermolecular contacts for a related benzamide derivative, showcasing the relative prevalence of different interaction types.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 29.0 |

| H···O/O···H | 30.5 |

| H···C/C···H | 28.2 |

| Other | 12.3 |

Data is illustrative and based on findings for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide. nih.gov

For this compound, it is expected that strong O–H···O and N–H···O hydrogen bonds, involving the hydroxyl and amide groups, would feature prominently as significant intermolecular contacts, alongside substantial contributions from H···H and C–H···π interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method that illustrates the charge distribution within a molecule, providing crucial information about its reactivity. nih.gov The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govsciforum.net

In benzamide-type molecules, the most negative regions are consistently located around the electronegative oxygen atom of the carbonyl group. nih.gov For a compound like this compound, the oxygen of the phenolic hydroxyl group would also represent a region of high electron density. Conversely, the most positive potential is found around the amide (N-H) and hydroxyl (O-H) hydrogen atoms, making them primary sites for hydrogen bond donation. nih.gov

Theoretical studies on related molecules have quantified these potentials. For example, in one complex benzamide derivative, MEP analysis identified positive potential zones of +50.98 and +42.92 kcal/mol near the N-H bonds, which promote hydrogen bond formation. nih.gov The corresponding negative zones near the carbonyl oxygen atoms showed values of -42.22 and -34.63 kcal/mol. nih.gov

The following table summarizes representative MEP values for functional groups relevant to this compound, derived from computational studies of analogous compounds.

| Molecular Region | Potential (kcal/mol) | Interpretation |

|---|---|---|

| Amide N-H Hydrogen | +40 to +55 | Positive (Electron Deficient), Nucleophilic Attack Site |

| Carbonyl Oxygen | -30 to -45 | Negative (Electron Rich), Electrophilic Attack Site |

Values are illustrative and based on findings for a substituted benzamide. nih.gov

This analysis predicts that the carbonyl oxygen, hydroxyl oxygen, and the aromatic rings of this compound are the primary electron-rich regions, while the amide and hydroxyl protons are the most electron-deficient sites.

Conformational Analysis and Energy Landscapes

In the solid state, the central amide group (C-C(=O)-N-C) in such compounds is generally planar or nearly planar. However, the two aromatic rings are typically twisted out of this plane to varying degrees. Crystal structure analysis of N-(4-methylphenyl)benzamide reveals a dihedral angle of 63.41° between the benzene (B151609) and methylphenyl rings. researchgate.netnih.gov The amide group itself is twisted with respect to the benzene ring by 20.5°. researchgate.netnih.gov In another related compound, 4-Methyl-N-(4-methylphenyl)benzamide, the dihedral angle between the two rings is 59.6°. nih.gov This significant twist is a common feature in benzanilides, minimizing steric hindrance.

The table below compares the dihedral angles found in the crystal structures of several related N-(p-tolyl)benzamide derivatives, illustrating the typical conformational preferences.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle (Amide Plane to Benzoyl Ring) (°) |

|---|---|---|

| N-(4-Methylphenyl)benzamide | 63.41 | 20.5 |

| 4-Methyl-N-(4-methylphenyl)benzamide | 59.6 | 32.3 |

| 2-Methyl-N-(4-methylphenyl)benzamide | 81.44 | 59.96 |

| 3-Fluoro-N-(p-tolyl)benzamide | 65.69 | 28.6 |

Data sourced from crystal structure analyses of related compounds. researchgate.netnih.govnih.govresearchgate.netdoaj.org

For this compound, a similarly non-coplanar arrangement of the two phenyl rings is expected, with a dihedral angle likely in the range of 60-70°. The presence of the hydroxyl group could introduce additional intramolecular or intermolecular hydrogen bonds, which might slightly influence the precise torsional angles and the molecule's preferred conformation in the solid state.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Structural Features and Pharmacophores within Benzamide (B126) Scaffolds

The benzamide scaffold is a common motif in a multitude of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The versatility of this scaffold lies in its ability to interact with various biological targets. SAR studies on diverse series of benzamide derivatives have identified several key structural features and pharmacophoric elements that are crucial for their biological activity.

A typical pharmacophore model for benzamide derivatives often includes a central benzamide core, which consists of a phenyl ring linked to an amide group. The amide bond itself is a critical feature, capable of forming hydrogen bonds with biological targets. The aromatic rings on either side of the amide linkage provide a scaffold for substitutions that can modulate the compound's physicochemical properties and target interactions.

For instance, in the context of histone deacetylase (HDAC) inhibitors, a common pharmacophore for benzamide-based compounds includes a zinc-binding group (ZBG), a linker, and a cap group. The benzamide moiety can be part of the cap group, interacting with the surface of the enzyme. nih.gov In other applications, such as FtsZ inhibitors for antimicrobial activity, a five-featured pharmacophore model has been developed for three-substituted benzamide derivatives, comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

In the specific case of 3-hydroxy-N-(4-methylphenyl)benzamide , the key structural features can be broken down as follows:

The Benzamide Core: The central C(=O)NH group is a primary site for hydrogen bonding interactions with target proteins.

The 3-hydroxy-phenyl Ring (A-ring): The hydroxyl group at the meta-position can act as both a hydrogen bond donor and acceptor. Its position influences the electronic properties of the ring and provides a specific vector for interaction.

The 4-methylphenyl Ring (B-ring): The methyl group at the para-position adds a hydrophobic character to this part of the molecule and can influence binding through van der Waals interactions. The relative orientation of these two rings is also a key determinant of activity. researchgate.net

Table 1: Key Structural Features and Their Potential Roles in Biological Activity

| Structural Feature | Potential Role in Biological Activity |

| Amide Linkage (-CONH-) | Hydrogen bond donor and acceptor, crucial for target binding. |

| 3-Hydroxyl Group (-OH) | Hydrogen bond donor/acceptor, influences solubility and electronic properties. |

| 4-Methyl Group (-CH3) | Hydrophobic interactions, can influence binding pocket selectivity. |

| Aromatic Rings | Provide a rigid scaffold, involved in π-π stacking and hydrophobic interactions. |

Systematic Structural Modifications for Activity Modulation

Systematic structural modifications of the benzamide scaffold are a cornerstone of medicinal chemistry efforts to optimize biological activity, selectivity, and pharmacokinetic properties. For a molecule like this compound, several positions can be systematically altered.

Modifications on the A-ring (3-hydroxyphenyl):

Position of the hydroxyl group: Moving the hydroxyl group to the ortho or para position would significantly alter the hydrogen bonding vectors and electronic distribution of the ring, likely leading to a change in biological activity.

Substitution of the hydroxyl group: Replacing the hydroxyl group with other functionalities such as a methoxy (B1213986), amino, or halogen group would systematically probe the importance of its hydrogen bonding and electronic properties.

Additional substitutions: Introducing other substituents on this ring could explore further interactions with the target protein.

Modifications on the B-ring (4-methylphenyl):

Position of the methyl group: Shifting the methyl group to the ortho or meta position would alter the steric profile and hydrophobic interactions.

Replacement of the methyl group: Substituting the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methoxy) can fine-tune the lipophilicity and electronic character of this part of the molecule.

Modifications of the Amide Linker:

N-alkylation: Introducing a substituent on the amide nitrogen can impact the hydrogen bonding capacity and the rotational barrier around the amide bond, thereby influencing the molecule's conformation.

Amide bond isosteres: Replacing the amide bond with bioisosteres (discussed in the next section) can alter the chemical stability and hydrogen bonding patterns.

A hypothetical example of systematic modification is presented in the table below, illustrating how changes to the core structure of this compound could be explored to modulate activity.

Table 2: Hypothetical Systematic Modifications of this compound

| Modification | Rationale |

| Change -OH position to 2- or 4- | To investigate the optimal hydrogen bonding vector. |

| Replace 3-OH with 3-OCH3 | To assess the importance of the hydrogen bond donor capability. |

| Replace 4-CH3 with 4-CF3 | To introduce an electron-withdrawing group and increase metabolic stability. |

| Replace 4-CH3 with 4-Cl | To alter electronic properties and introduce a halogen bond potential. |

Bioisosteric Replacement and Scaffold Hopping Strategies for Novel Leads

Bioisosteric replacement and scaffold hopping are advanced strategies in drug design aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. unica.itrsc.org These techniques are particularly useful for addressing issues such as metabolic liabilities, toxicity, or patentability of a lead compound.

Bioisosteric Replacement:

This strategy involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a new compound that may have similar biological activity. For this compound, several bioisosteric replacements could be envisioned:

Amide Bond Isosteres: The amide bond is susceptible to hydrolysis in vivo. Replacing it with more stable isosteres like a thioamide, urea (B33335), or a triazole could enhance the compound's pharmacokinetic profile. nih.gov For example, replacing the oxygen of the carbonyl group with sulfur to form a thioamide preserves the geometry of the amide but alters its hydrogen bonding capacity. nih.gov

Hydroxyl Group Isosteres: The hydroxyl group could be replaced by other groups that can act as hydrogen bond donors, such as an amino group (-NH2) or a thiol group (-SH).

Phenyl Ring Isosteres: The phenyl rings can be replaced with various five- or six-membered heterocycles like pyridine, thiophene, or pyrazole. This can significantly alter the electronic properties, solubility, and metabolic profile of the compound, while potentially maintaining the necessary spatial arrangement for binding. For instance, replacing the 3-hydroxyphenyl ring with a 3-hydroxypyridyl ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and may alter the pKa of the hydroxyl group.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Rationale |

| -CONH- (Amide) | -CSNH- (Thioamide) | Increased stability, altered H-bonding. nih.gov |

| -OH (Hydroxyl) | -NH2 (Amino) | Similar size, maintains H-bond donor capability. u-tokyo.ac.jp |

| Phenyl Ring | Pyridine Ring | Introduce H-bond acceptor, alter electronics and solubility. rsc.org |

Scaffold Hopping:

Scaffold hopping is a more drastic approach where the core structure (scaffold) of a lead compound is replaced with a topologically different scaffold, while aiming to maintain the three-dimensional arrangement of the key pharmacophoric features. nih.gov This can lead to the discovery of completely novel chemical classes with the desired biological activity.

Starting from the this compound scaffold, a scaffold hopping strategy could involve replacing the central benzamide core with other scaffolds that can correctly position a hydroxylated aromatic ring and a substituted phenyl ring. Examples of such alternative scaffolds could include:

Quinazolinones: These bicyclic structures can be functionalized to present substituents in a spatially similar manner to the original benzamide.

Thienopyrimidinones: This scaffold has been successfully used to replace other aromatic systems in drug discovery programs. unica.it

Benzo[d]isoxazoles or Indazoles: These scaffolds can be designed to mimic the geometry and pharmacophoric features of the parent benzamide.

The goal of scaffold hopping is to explore new chemical space, potentially leading to compounds with improved selectivity, better pharmacokinetic profiles, or novel intellectual property. rsc.orgnih.gov The success of this strategy often relies on computational methods to identify new scaffolds that can accommodate the essential pharmacophoric elements of the original lead compound.

Molecular Modeling and Docking Studies of 3 Hydroxy N 4 Methylphenyl Benzamide and Derivatives

Ligand-Protein Interaction Profiling at Enzyme Active Sites

Molecular docking simulations are pivotal in elucidating the ligand-protein interaction profile of a compound like 3-hydroxy-N-(4-methylphenyl)benzamide. These simulations place the ligand into the three-dimensional structure of a target enzyme's active site to predict its preferred binding orientation and the nature of the intermolecular forces that stabilize the complex.

For benzamide (B126) derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or cation-pi interactions. The 3-hydroxy group on the benzoyl ring and the amide linkage are key functional groups capable of forming hydrogen bonds with amino acid residues in the active site. For instance, studies on other benzamide-based enzyme inhibitors have shown that the amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors.

The 4-methylphenyl (p-tolyl) group, being hydrophobic, is likely to engage in van der Waals interactions with nonpolar residues within a hydrophobic pocket of the active site. The precise nature of these interactions is highly dependent on the specific topology and amino acid composition of the target enzyme's binding pocket. For example, in studies of benzamide derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in Alzheimer's disease research, hydrophobic interactions within the active site gorge are crucial for potent inhibition. nih.gov

A hypothetical interaction profile for this compound with a generic enzyme active site is presented in Table 1.

Table 1: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Functional Group | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Ser, Thr (side chain carboxyl/hydroxyl) |

| Hydrogen Bond Acceptor | Carbonyl C=O, 3-Hydroxy -OH | Ser, Thr, Tyr (side chain hydroxyl), Asn, Gln (side chain amide), Arg, Lys (side chain amine) |

| Hydrophobic Interaction | 4-methylphenyl ring, Benzoyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Pi-Pi Stacking | Aromatic rings | Phe, Tyr, Trp, His |

Prediction of Binding Modes and Affinities with Biological Targets

Beyond identifying the types of interactions, molecular docking aims to predict the most stable binding mode, or pose, of the ligand within the active site. This is achieved by using scoring functions that estimate the binding free energy, often reported as a docking score or binding affinity (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and, theoretically, a more potent inhibitor.

The predicted binding affinity is a composite of the various intermolecular interactions. For instance, the formation of multiple hydrogen bonds and a snug fit of the hydrophobic moieties into corresponding pockets of the enzyme would result in a favorable binding affinity. Computational studies on various benzamide derivatives have demonstrated a correlation between their calculated binding affinities and their experimentally determined inhibitory activities (e.g., IC50 values). hilarispublisher.comnih.gov

Molecular dynamics (MD) simulations can further refine the docked pose and provide a more accurate estimation of binding free energy. MD simulations model the movement of atoms in the protein-ligand complex over time, offering insights into the stability of the predicted binding mode and the flexibility of both the ligand and the protein upon binding.

Identification of Key Residues for Ligand-Target Interactions

A crucial outcome of molecular docking and modeling studies is the identification of key amino acid residues that are critical for ligand binding. These are the residues that form the most significant interactions with the ligand. For this compound, key residues would likely include those that form hydrogen bonds with its hydroxyl and amide groups, as well as those that constitute the hydrophobic pocket accommodating the p-tolyl group.

For example, in the context of tyrosine kinase inhibitors, a class of drugs where benzamide scaffolds are common, interactions with specific residues in the ATP-binding pocket are essential for activity. A hydrogen bond with a "gatekeeper" threonine residue and hydrophobic interactions with surrounding leucine (B10760876) and valine residues are often observed. nih.gov Similarly, for other enzyme targets, identifying these key residues provides valuable information for understanding the mechanism of action and for designing more potent and selective derivatives. Site-directed mutagenesis experiments, where these key residues are altered, can experimentally validate the predictions from docking studies.

A summary of the types of key residues and their potential roles in binding this compound is provided in Table 2.

Table 2: Putative Key Residues and Their Roles in Binding this compound

| Amino Acid Residue Type | Location in Active Site | Potential Role in Interaction |

|---|---|---|

| Polar/Charged (e.g., Asp, Glu, Arg, Lys) | Surface of binding pocket | Formation of strong hydrogen bonds or salt bridges with the ligand's polar groups. |

| Polar/Uncharged (e.g., Ser, Thr, Asn, Gln) | Lining of the active site | Acting as hydrogen bond donors or acceptors to the ligand's amide and hydroxyl groups. |

| Aromatic (e.g., Phe, Tyr, Trp) | Within the binding pocket | Engaging in pi-pi stacking interactions with the ligand's aromatic rings. |

| Aliphatic/Hydrophobic (e.g., Ala, Val, Leu, Ile) | Forming a hydrophobic sub-pocket | Stabilizing the p-tolyl and benzoyl rings through van der Waals forces. |

Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-hydroxy-N-(4-methylphenyl)benzamide typically proceeds through a nucleophilic acyl substitution reaction. A common and well-established method for forming the amide bond in this compound is the Schotten-Baumann reaction. nih.govnih.govnih.gov This reaction involves the acylation of an amine with an acyl halide in the presence of a base.

For the synthesis of this compound, the likely reactants are 3-hydroxybenzoyl chloride and p-toluidine (B81030) (4-methylaniline). The reaction is generally carried out in a two-phase system consisting of an aqueous alkaline solution and an organic solvent. The base, typically sodium hydroxide, serves to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, preventing it from protonating the amine reactant. nih.gov

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the p-toluidine, being nucleophilic due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of the 3-hydroxybenzoyl chloride. This results in the formation of a tetrahedral intermediate. nih.govrsc.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled. This reforms the carbonyl double bond.

Deprotonation: The resulting positively charged nitrogen atom is deprotonated by the base (hydroxide ion) present in the reaction mixture. This step is crucial as it drives the reaction to completion and neutralizes the intermediate to form the final amide product, this compound. nih.gov

An alternative, though often less efficient, synthetic pathway involves the direct condensation of 3-hydroxybenzoic acid and p-toluidine. This method typically requires high temperatures to drive off the water molecule that is formed, and the reaction is often slower due to the lower electrophilicity of the carboxylic acid's carbonyl carbon compared to that of an acyl chloride.

Molecular Mechanisms of Biological Activity

While specific studies delineating the enzyme inhibition mechanism of this compound are not extensively documented in publicly available literature, the benzamide (B126) scaffold is a well-recognized pharmacophore in the design of various enzyme inhibitors. The biological activity of benzamide derivatives is often attributed to their ability to interact with the active sites of enzymes through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Research on structurally related benzamide derivatives has provided insights into their potential mechanisms of enzyme inhibition. For instance, a series of 3-substituted benzamide derivatives have been identified as potent inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. nih.gov These compounds likely bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.

Furthermore, N-arylbenzamide derivatives have been developed as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for Parkinson's disease. nih.gov The mechanism of inhibition for these compounds is also believed to involve competitive binding at the ATP-binding pocket of the enzyme. Another study highlighted the development of N-arylbenzamides as STAT3 dimerization inhibitors, which interfere with the protein-protein interactions necessary for the activation of this transcription factor. rsc.org

The inhibitory potential of benzamide derivatives against various enzymes is often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the inhibitory activities of several benzamide derivatives against their respective target enzymes, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Target Enzyme | Reported IC50 Values | Therapeutic Area |

|---|---|---|---|

| 3-Substituted Benzamides | Bcr-Abl Kinase | Varies (some in nanomolar range) | Chronic Myeloid Leukemia |

| 5-Substituent-N-arylbenzamides | LRRK2 | Potent (specific values vary with substitution) | Parkinson's Disease |

| N-Arylbenzamides | STAT3 Dimerization | Varies based on structure | Cancer |

| Benzamide-hydroxypyridinone hybrids | Monoamine oxidase B (MAO-B) | IC50 as low as 68.4 nM for some derivatives | Alzheimer's Disease nih.gov |

The presence of the 3-hydroxy group and the N-(4-methylphenyl) moiety in this compound suggests that it could potentially form key hydrogen bonds and hydrophobic interactions within the active site of target enzymes, leading to their inhibition. However, detailed mechanistic and kinetic studies are required to confirm its specific enzyme targets and mode of inhibition.

There is a lack of specific research on the direct effects of this compound on cellular signaling pathways. However, the broader class of benzamide derivatives has been shown to modulate various signaling cascades, suggesting potential areas for future investigation for this specific compound.

For example, some benzamide derivatives have been found to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and is often aberrantly activated in certain cancers. These compounds act as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog pathway.

Additionally, given the role of some benzamides as kinase inhibitors, it is plausible that this compound could influence signaling pathways that are heavily regulated by kinases, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer.

Further research, including high-throughput screening and targeted cellular assays, is necessary to elucidate whether this compound can modulate these or other signaling pathways and to understand the molecular mechanisms underlying any such effects.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Benzamide (B126) Scaffolds with Tuned Biological Profiles

The core structure of 3-hydroxy-N-(4-methylphenyl)benzamide is a prime candidate for the development of new, biologically active molecules. The design and synthesis of novel benzamide scaffolds are central to discovering agents with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Research efforts in this area could focus on systematic modifications of the parent molecule. For instance, the hydroxyl and methyl groups can be repositioned or replaced with other functional groups to probe structure-activity relationships (SAR).

Benzamide derivatives have been successfully developed as inhibitors for enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). tandfonline.comnih.gov By modifying the this compound scaffold, novel inhibitors could be designed. For example, introducing a zinc-binding group could confer HDAC inhibitory activity, a strategy that has proven effective for other benzamide-based compounds. nih.gov

Table 1: Hypothetical Modifications to the this compound Scaffold and Their Potential Biological Targets

| Modification Site | Substituted Group | Potential Biological Target | Rationale |

| 3-hydroxy group | Carboxylic acid | HDACs | Introduction of a zinc-binding moiety. |

| 4-methyl group | Halogens (F, Cl, Br) | Kinases, PARP | Modulating electronic properties and binding pocket interactions. |

| Benzene (B151609) Ring A (with OH) | Additional hydroxyl or methoxy (B1213986) groups | GPCRs | Enhancing hydrogen bonding capabilities. |

| Benzene Ring B (with CH3) | Cyclic amines (e.g., piperazine) | CNS receptors | Improving solubility and potential for CNS penetration. |

The synthesis of these new derivatives can be achieved through established chemical reactions. For instance, the parent compound can be synthesized via the reaction of 3-hydroxybenzoic acid and 4-methylaniline. Subsequent modifications can be performed using standard functional group transformations.

Application of this compound in Chemical Probe Development

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein target. The this compound structure could serve as a foundational scaffold for developing such probes. To be an effective chemical probe, a compound should ideally exhibit high potency and selectivity for its target.

Assuming a biological target for this compound is identified, it could be converted into a chemical probe through several modifications. A common strategy is to append a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to a site on the molecule that does not interfere with its biological activity. Another approach is to create a photo-affinity probe by incorporating a photoreactive group, which allows for covalent labeling of the target protein upon UV irradiation, facilitating target identification and validation.

Table 2: Potential Modifications for Chemical Probe Development

| Probe Type | Modification | Application |

| Fluorescent Probe | Addition of a fluorophore (e.g., BODIPY) via a linker | Visualizing the subcellular localization of the target protein. |

| Affinity-Based Probe | Attachment of a biotin tag | Pull-down assays to identify binding partners. |

| Photo-Affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone) | Covalent labeling and identification of the direct protein target. |

Advanced Characterization Techniques for Complex Biological Interactions of Benzamide Derivatives

Understanding how benzamide derivatives interact with their biological targets at a molecular level is crucial for rational drug design. A suite of advanced characterization techniques can be employed to elucidate these complex interactions.

For this compound and its derivatives, initial characterization would involve spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR to confirm their chemical structures. cyberleninka.rux-mol.net To understand their three-dimensional arrangement and intermolecular interactions in the solid state, X-ray crystallography is an invaluable tool. x-mol.netresearchgate.net

To study interactions with protein targets, biophysical techniques are employed. Isothermal titration calorimetry (ITC) can provide detailed thermodynamic information about the binding event, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Surface plasmon resonance (SPR) is another powerful technique for measuring the kinetics of binding and dissociation. For gaining structural insights into the protein-ligand complex, X-ray co-crystallography or cryogenic electron microscopy (cryo-EM) can be utilized. These techniques provide high-resolution structural data that can reveal the precise binding mode and key interactions.

Integration of In Silico and Experimental Methodologies for Rational Drug Design Initiatives

The integration of computational (in silico) and experimental approaches has become a cornerstone of modern drug discovery, significantly accelerating the design of new therapeutic agents. fums.ac.irresearchgate.net This integrated workflow can be effectively applied to the development of novel drugs based on the this compound scaffold.

The process typically begins with in silico methods. Molecular docking can be used to predict how derivatives of this compound might bind to a specific protein target. mdpi.com These predictions can help prioritize which compounds to synthesize. Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the protein-ligand complex and the dynamic nature of their interactions over time. fums.ac.ir Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of a series of benzamide derivatives with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds. mdpi.comresearchgate.net

The most promising candidates identified through these computational studies are then synthesized in the laboratory. The synthesized compounds are subsequently subjected to experimental validation, including biochemical and cell-based assays, to determine their actual biological activity. This iterative cycle of in silico design, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds. acs.org

Table 3: Integrated Workflow for Rational Drug Design

| Step | Methodology | Objective |

| 1. Target Identification | Bioinformatics, Literature Review | Identify a relevant biological target for benzamide derivatives. |

| 2. In Silico Screening | Molecular Docking, Virtual Screening | Predict binding of a virtual library of this compound derivatives to the target. |

| 3. Lead Prioritization | MD Simulations, QSAR | Rank virtual hits based on predicted binding stability and activity. |

| 4. Chemical Synthesis | Organic Synthesis | Synthesize the highest-priority compounds. |

| 5. In Vitro Evaluation | Biochemical and Cellular Assays | Experimentally measure the biological activity and potency of the synthesized compounds. |

| 6. Structural Biology | X-ray Crystallography, NMR | Determine the experimental binding mode of active compounds. |

| 7. Lead Optimization | Iterative cycle of steps 2-6 | Systematically modify the lead compound to improve its properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxy-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically employs condensation reactions between substituted benzoyl chlorides and aromatic amines. For example, the Schotten-Baumann method involves reacting 3-hydroxybenzoyl chloride with 4-methylaniline in a biphasic system (water/organic solvent) under basic conditions (e.g., NaOH). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (0–5°C to minimize side reactions), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) . Reaction progress is monitored by TLC or HPLC, with yields typically ranging from 65% to 85% depending on substituent steric effects.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for hydroxyl (δ ~10–12 ppm, broad), amide (δ ~8–9 ppm, NH), and aromatic protons (δ ~6.5–8 ppm).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using Cu-Kα radiation resolves bond lengths and angles. Software like Mercury CSD visualizes hydrogen-bonding networks (e.g., N-H···O interactions), while SHELXL refines structural parameters (R-factor < 0.05 for high-quality data) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential efficacy.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are essential .

Advanced Research Questions

Q. How can regioselective functionalization of the benzamide core modify bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the meta position to enhance electrophilic interactions with target enzymes. For example, chlorination (SOCl₂, 60°C) of the hydroxyl group forms 3-chloro derivatives, improving lipophilicity (logP increase by ~1.5 units). Bioisosteric replacement of the hydroxyl with a methoxy group (via methyl iodide/K₂CO₃) can alter hydrogen-bonding patterns, as shown in analogous thiazole derivatives .

Q. What strategies resolve structural ambiguities in this compound crystals using SHELX or Mercury CSD?

- Methodological Answer :

- SHELX : Use

AFIXcommands to model disordered solvent molecules. For twin refinement, applyTWINandBASFinstructions. Validate with Rint (<5%) and CC (≥90%) metrics . - Mercury CSD : Compare packing motifs (e.g., π-π stacking distances) with similar benzamides in the Cambridge Structural Database. The "Packing Similarity" tool quantifies lattice matches (Tanimoto score >0.7 indicates significant overlap) .

Q. How can molecular docking and enzyme inhibition assays elucidate the mechanism of action?

- Methodological Answer :

- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Parameterize the ligand with GAFF2 force fields and the receptor with AMBER. Prioritize poses with ΔG < −7 kcal/mol and hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .

- Enzyme Assays : Perform fluorometric assays (e.g., NADH-coupled) to measure IC₅₀ against purified enzymes. For time-dependent inhibition, pre-incubate the compound with the enzyme (30 min, 37°C) before adding substrate .

Q. What approaches determine solubility and stability under varying experimental conditions?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify via UV-Vis (λmax ~260 nm) after filtration (0.22 µm membrane).

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed amide) using HRMS .

Q. How do DFT calculations contribute to understanding electronic properties and reactivity?

- Methodological Answer : Perform B3LYP/6-311+G(d,p) calculations to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions. HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability. For reaction pathways, compute transition states (IRC analysis) for amide hydrolysis or hydroxyl oxidation .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed journals and databases (PubChem, CSD).

- Advanced questions integrate multi-disciplinary methods (e.g., crystallography, computational chemistry) to address mechanistic and structural challenges.

- Methodological rigor ensures reproducibility, critical for preclinical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.